

D-Psicose Versus D-Fructose: A Comparative Metabolic Study

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2] Found naturally in small quantities in foods like wheat, figs, and raisins, it has garnered significant attention as a low-calorie sugar substitute.[3][4][5] While structurally similar to D-fructose, its metabolic fate and physiological effects differ substantially. This guide provides an objective comparison of the metabolism of **D-Psicose** and D-fructose, supported by experimental data, to inform research and development in nutrition science and therapeutics.

Metabolic Pathways and Energy Contribution

The metabolic pathways of D-fructose and **D-Psicose** diverge significantly after ingestion, leading to vastly different impacts on energy metabolism.

D-Fructose Metabolism: D-fructose is primarily metabolized in the liver.[6][7] Upon entering hepatocytes, it is rapidly phosphorylated to fructose-1-phosphate by fructokinase.[8][9] This step bypasses the main rate-limiting enzyme of glycolysis, phosphofructokinase, leading to an unregulated influx of carbons into the glycolytic pathway.[9][10] The resulting triose phosphates can be converted to glucose, glycogen, lactate, or serve as a substrate for de novo lipogenesis (DNL), the process of synthesizing fatty acids.[6][9] Excessive fructose consumption is strongly linked to increased DNL, hepatic fat accumulation, and hypertriglyceridemia.[6][9][11]

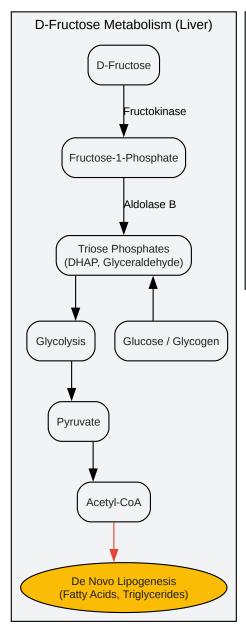


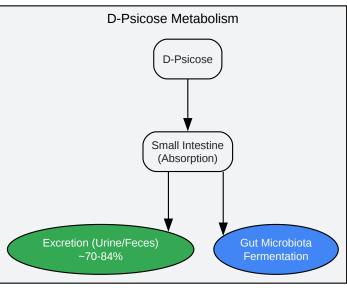




D-Psicose Metabolism: In contrast, **D-Psicose** is poorly metabolized in the human body.[12] [13] It is absorbed in the small intestine but is not significantly utilized for energy.[13][14] Studies in rats have shown that a large portion of ingested **D-Psicose** is excreted in the urine and feces.[15] The small amount that is not excreted may be fermented by gut microflora in the cecum.[15] Consequently, the caloric value of **D-Psicose** is estimated to be extremely low, approximately 0.2 to 0.4 kcal/g, effectively making it a zero-energy sugar.[3][16]







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Caption: Comparative metabolic pathways of D-fructose and **D-Psicose**.



Data Presentation: Comparative Metabolic Effects

The following tables summarize quantitative data from various studies, highlighting the differential impacts of **D-Psicose** and D-fructose on key metabolic parameters.

Table 1: Effects on Blood Glucose and Insulin



Parameter	D-Psicose Effect	D-Fructose Effect	Supporting Evidence
Postprandial Blood Glucose	Suppresses elevation when co-ingested with carbohydrates.[17] No significant effect when taken alone.[17]	Produces a smaller postprandial rise compared to glucose. [18][19]	In healthy individuals, D-psicose (>5 g/day) significantly suppresses plasma glucose levels when taken with maltodextrin.[17] In diabetic patients, fructose ingestion leads to lower postprandial glucose levels compared to starch.[18]
Fasting Blood Glucose	Long-term intake can lower fasting glucose in diabetic models.[20] [21]	Isocaloric exchange for other carbohydrates does not significantly affect fasting glucose.[22]	In db/db mice, D-psicose supplementation for 28 days prevented the 2-fold increase in blood glucose seen in control and D-fructose groups.[20]
Insulin Response	Lowers serum insulin levels.[12][23] Does not stimulate insulin secretion.[24][25]	Stimulates insulin secretion less than glucose.[18][24]	In rats fed a D-psicose diet, serum insulin levels were significantly lower.[12] Fructose does not trigger a significant insulin release.[24][25]
Insulin Sensitivity	Improves insulin sensitivity.[3]	High intake can lead to hepatic insulin resistance.[6]	D-psicose was shown to improve insulin resistance in OLETF rats. Moderate amounts of fructose



have been shown to alter hepatic insulin sensitivity in healthy men.

Table 2: Effects on Lipid Metabolism, Body Weight, and Energy



Parameter	D-Psicose Effect	D-Fructose Effect	Supporting Evidence
De Novo Lipogenesis (DNL)	Suppresses hepatic lipogenic enzymes (e.g., FAS, G6PD).[26] [27]	Potent inducer of hepatic DNL.[6][9]	Rats fed a D-psicose diet had significantly lower fatty acid synthase (FAS) and glucose 6-phosphate dehydrogenase (G6PD) activities in the liver compared to those fed D-fructose. [26]
Fatty Acid Oxidation	Increases fatty acid oxidation.[12][28]	Can reduce fatty acid oxidation.[6]	D-psicose intake in rats enhanced the gene expression of transcriptional modulators of fatty acid oxidation.[12][28]
Serum Triglycerides	Tends to lower or not significantly affect triglyceride levels.	High intake increases fasting and postprandial triglycerides.[11][18] [29]	In hypercaloric trials, fructose consumption significantly increases triglycerides.[30]
Body Weight & Fat Accumulation	Reduces body weight gain and abdominal fat accumulation.[21] [23][26]	Can contribute to weight gain and visceral adiposity, especially in hypercaloric diets.[6]	Rats fed a 5% D- psicose diet had significantly lower weight gain and abdominal adipose tissue weight compared to those on a D-fructose diet.[23] [26]
Energy Value (kcal/g)	~0.2 - 0.4 kcal/g.[3] [14]	~4 kcal/g.	Studies on growing rats demonstrated that the energy value of D-



psicose was effectively zero.[16]

Experimental Protocols

The findings presented are based on established experimental models. Below are outlines of common protocols used in these comparative studies.

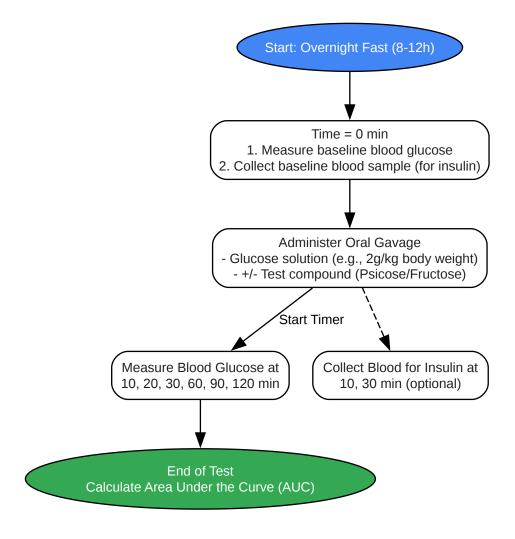
Animal Studies: Chronic Feeding Protocol

- Animal Model: Typically male Wistar or Sprague-Dawley rats, or genetic models of diabetes like OLETF rats or db/db mice.[12][20][23][31]
- Acclimatization: Animals are housed in a controlled environment (temperature, light-dark cycle) and acclimatized for a week with free access to standard chow and water.
- Dietary Intervention: Animals are divided into groups and fed specific diets for a period ranging from 4 to 13 weeks.[12][23][31]
 - Control Group: Standard diet (e.g., AIN-93G).
 - D-Psicose Group: Control diet supplemented with 3-5% D-Psicose.[12][23]
 - D-Fructose Group: Control diet supplemented with 5% D-Fructose.[23][26]
- Data Collection:
 - Body Weight & Food Intake: Measured daily or weekly.
 - Blood Sampling: Blood is collected periodically (e.g., via tail vein) after fasting to measure glucose, insulin, triglycerides, and cholesterol.
 - Terminal Procedure: At the end of the study, animals are euthanized, and tissues (liver, adipose tissue) are collected for analysis of enzyme activity (e.g., FAS, G6PD), gene expression (e.g., SREBP-1c, PPARα), and lipid content.[12][26]



Human/Animal Studies: Oral Glucose Tolerance Test (OGTT)

This test assesses the subject's ability to clear a glucose load, providing insights into insulin sensitivity and glucose homeostasis.[31][32]



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Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Signaling Pathways: Regulation of Lipid Metabolism

D-Psicose and D-fructose exert opposing effects on the key signaling pathways that regulate hepatic lipid metabolism. D-fructose promotes lipogenesis, while **D-Psicose** appears to inhibit it and enhance fatty acid oxidation.

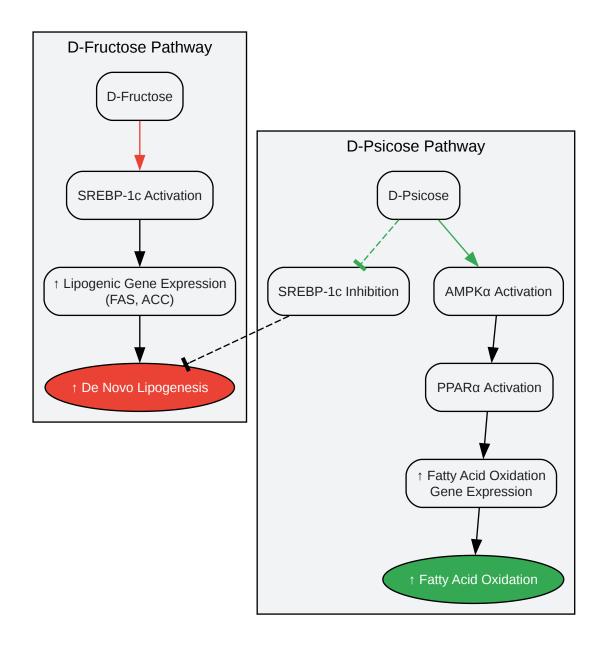






- D-Fructose: The influx of carbons from fructose metabolism activates transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[11][33] These factors upregulate the expression of lipogenic genes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), driving the synthesis of fatty acids and triglycerides.[9][33]
- **D-Psicose**: **D-Psicose** has been shown to suppress the expression of SREBP-1c and its target lipogenic genes.[33][34] Concurrently, it may stimulate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα).[33][34] PPARα is a key regulator that promotes the expression of genes involved in fatty acid oxidation.





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Caption: Opposing effects on lipid metabolism signaling pathways.

Conclusion

The metabolic profiles of **D-Psicose** and D-fructose are strikingly different. While D-fructose is readily metabolized into substrates that can fuel de novo lipogenesis and contribute to metabolic dysregulation when consumed in excess, **D-Psicose** is largely unutilized by the body, providing negligible calories. Experimental data consistently demonstrates that **D-Psicose** can mitigate hyperglycemia, reduce body fat accumulation, and favorably modulate



lipid metabolism by suppressing lipogenesis and enhancing fatty acid oxidation.[12][28] These characteristics position **D-Psicose** as a promising functional food ingredient and a potential tool in the development of therapeutic strategies for managing obesity, type 2 diabetes, and related metabolic disorders. Further research into its long-term effects and mechanisms of action in human populations is warranted.

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 To cite this document: BenchChem. [D-Psicose Versus D-Fructose: A Comparative Metabolic Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196036#d-psicose-versus-d-fructose-a-comparative-metabolic-study]

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